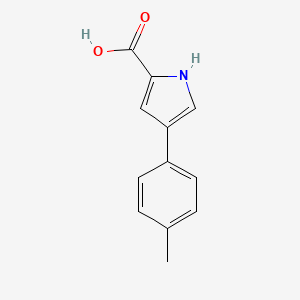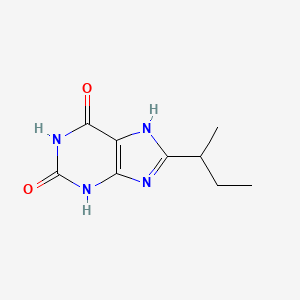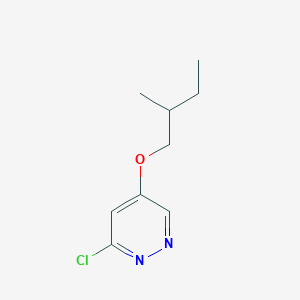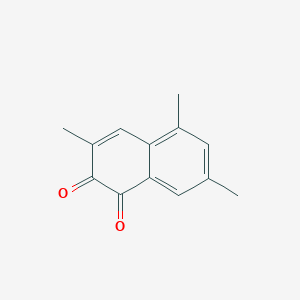![molecular formula C8H15ClN2O2 B15069445 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2. It is a white to yellow solid that is used primarily in research and development settings . This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride: This compound has a similar spirocyclic structure but includes a methyl group, which can alter its chemical properties and reactivity.
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride: Another similar compound with slight variations in the ring structure, affecting its chemical behavior.
Uniqueness
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C8H15ClN2O2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
2-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-10-5-8(6-12-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H |
Clé InChI |
FXHWZWDRFVUSHX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CNC(=O)OC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)









![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)


![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
